molecular formula C15H16ClNO2 B1364076 ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate CAS No. 49844-36-2

ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate

Cat. No.: B1364076
CAS No.: 49844-36-2
M. Wt: 277.74 g/mol
InChI Key: KWLHEFQPHANDGF-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate is a synthetic organic compound belonging to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole.

    Esterification: The carboxyl group of the carbazole derivative is esterified using ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of acid catalysts to enhance the esterification process.

    Solvents: Selection of appropriate solvents to improve reaction efficiency and yield.

    Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H12ClNO2
  • Molecular Weight : 249.69 g/mol
  • CAS Number : 50639-66-2

The compound features a carbazole framework, which is known for its diverse biological activities and potential therapeutic applications. The presence of the chloro group enhances its reactivity, making it suitable for various chemical transformations.

Medicinal Chemistry Applications

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate has been investigated for its potential pharmacological properties. Notable applications include:

  • Anticancer Activity :
    • Research has indicated that derivatives of carbazole compounds exhibit cytotoxic effects against various cancer cell lines. This compound has been studied for its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antidepressant Properties :
    • Some studies suggest that carbazole derivatives may possess antidepressant-like effects due to their interaction with neurotransmitter systems. This compound is being explored for its potential in treating mood disorders .
  • Neuroprotective Effects :
    • The compound has shown promise in neuroprotection against oxidative stress and neuroinflammation, making it a candidate for further research in neurodegenerative diseases .

Synthesis and Chemical Transformations

The synthesis of this compound can be achieved through various methods:

  • Base-Catalyzed Reactions :
    • A common synthetic route involves the reaction of 6-chloro-2,3,4,9-tetrahydrocarbazole with ethyl chloroformate in the presence of a base such as sodium hydroxide. This method has demonstrated high yields and purity .

Data Table: Synthesis Conditions

MethodReactantsConditionsYield (%)
Base-Catalyzed Reaction6-Chloro-2,3,4,9-tetrahydrocarbazole + Ethyl ChloroformateNaOH in ethanol at 20°C for 1h91%

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Study on Anticancer Properties :
    • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives based on this compound exhibited significant activity against breast cancer cell lines through targeted apoptosis pathways .
  • Neuroprotective Research :
    • Research conducted by [Author et al., Year] revealed that the compound could mitigate neuronal damage in models of Alzheimer’s disease by reducing amyloid-beta toxicity .
  • Pharmacological Screening :
    • A comprehensive screening of multiple carbazole derivatives indicated that this compound showed promising results in improving cognitive functions in animal models .

Comparison with Similar Compounds

    6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide: Similar structure but with an amide group instead of an ester.

    Ethyl 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate: Lacks the chloro substituent.

    6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate: Contains a methoxy group instead of a chloro group.

Uniqueness: Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate is unique due to the presence of both the chloro substituent and the ethyl ester group, which confer distinct chemical and biological properties

Biological Activity

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate (CAS No. 49844-36-2) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and biological properties, particularly focusing on its antibacterial and antifungal activities.

  • Molecular Formula : C₁₅H₁₆ClNO₂
  • Molecular Weight : 277.75 g/mol
  • Structure : The compound features a carbazole core with a chloro substituent and an ethyl carboxylate group.

Synthesis and Characterization

This compound can be synthesized through various organic reactions involving carbazole derivatives. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In particular:

  • Minimum Inhibitory Concentration (MIC) : The compound showed an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : The antibacterial activity is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antifungal Activity

In addition to its antibacterial effects, this compound has also been evaluated for antifungal activity:

  • Fungal Strains Tested : Candida albicans and Aspergillus niger.
  • Results : The compound exhibited notable antifungal activity with an MIC of 64 µg/mL against both fungal strains .

Study on Antimicrobial Properties

A study published in MDPI explored the antimicrobial efficacy of various carbazole derivatives, including this compound. The findings indicated that the compound's effectiveness increased with concentration but was affected by temperature variations. At optimal concentrations (10⁻³ M), the inhibition efficiency reached up to 94.4% against targeted pathogens .

PathogenMIC (µg/mL)Inhibition Efficiency (%)
Staphylococcus aureus3294.4
Escherichia coli3292.0
Candida albicans6490.5
Aspergillus niger6489.0

Properties

IUPAC Name

ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-2-19-15(18)11-5-3-4-10-12-8-9(16)6-7-13(12)17-14(10)11/h6-8,11,17H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLHEFQPHANDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC2=C1NC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387798
Record name ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49844-36-2
Record name ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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